H-Arg-gly-tyr-ala-leu-gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

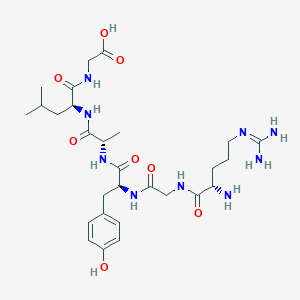

H-Arg-gly-tyr-ala-leu-gly-OH is a synthetic hexapeptide composed of the amino acids arginine, glycine, tyrosine, alanine, leucine, and glycine. This compound is known for its role as a competitive and cyclic adenosine monophosphate (cAMP) dependent protein kinase inhibitor . It is primarily used in scientific research to study protein kinase activity and its inhibition.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-gly-tyr-ala-leu-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (tyrosine, alanine, leucine, and glycine).

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Automated SPPS: Utilizing automated peptide synthesizers to perform the repetitive cycles of deprotection and coupling.

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Lyophilization: The purified peptide is lyophilized to obtain a dry, stable product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Arg-gly-tyr-ala-leu-gly-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.

Major Products

Oxidation: Formation of dityrosine.

Reduction: Formation of free thiols from disulfide bonds.

Substitution: Creation of peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

H-Arg-gly-tyr-ala-leu-gly-OH is widely used in scientific research due to its ability to inhibit protein kinase activity. Its applications include:

Chemistry: Studying the structure-activity relationship of peptides and their interactions with enzymes.

Biology: Investigating the role of protein kinases in cellular signaling pathways.

Medicine: Exploring potential therapeutic applications for diseases involving dysregulated protein kinase activity, such as cancer.

Industry: Developing new peptide-based drugs and diagnostic tools.

Mécanisme D'action

H-Arg-gly-tyr-ala-leu-gly-OH exerts its effects by competitively inhibiting cAMP-dependent protein kinase. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways that rely on protein kinase activity, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

H-Arg-gly-tyr-ala-leu-gly-OH is unique due to its specific amino acid sequence and its role as a cAMP-dependent protein kinase inhibitor. Similar compounds include:

H-Arg-gly-tyr-ala-leu-gly-NH2: A similar hexapeptide with an amide group at the C-terminus.

H-Arg-gly-tyr-ala-leu-gly-OCH3: A hexapeptide with a methoxy group at the C-terminus.

H-Arg-gly-tyr-ala-leu-gly-COOH: A hexapeptide with a carboxyl group at the C-terminus.

These analogs differ in their terminal groups, which can affect their binding affinity and inhibitory activity.

Activité Biologique

H-Arg-Gly-Tyr-Ala-Leu-Gly-OH is a biologically active peptide that has garnered attention in various fields of research, including biochemistry, pharmacology, and biotechnology. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is a peptide composed of six amino acids: arginine (Arg), glycine (Gly), tyrosine (Tyr), alanine (Ala), leucine (Leu), and glycine (Gly). The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , which allows for the stepwise addition of amino acids to a solid resin. The process includes:

- Attachment of the first amino acid (Arg) to the resin.

- Deprotection of the amine group.

- Coupling of subsequent amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

- Repetition of deprotection and coupling for each amino acid until the desired sequence is achieved .

The primary biological activity of this compound is its ability to inhibit protein kinase activity , specifically cAMP-dependent protein kinase. By binding to the enzyme's active site, it prevents the phosphorylation of target proteins, disrupting cellular signaling pathways that rely on this activity . This mechanism can have significant implications in various disease states, particularly those involving dysregulated protein kinases, such as cancer.

1. Antioxidant Properties

Research has shown that peptides similar to this compound exhibit antioxidant properties. For instance, studies have indicated that certain peptides can scavenge reactive oxygen species (ROS) and enhance the activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) . These properties suggest potential applications in oxidative stress-related conditions.

2. Anti-Cancer Activity

The inhibition of protein kinases by this compound may contribute to its anti-cancer effects. By disrupting signaling pathways involved in cell proliferation and survival, this peptide could be explored as a therapeutic agent in cancer treatment .

3. Drug Delivery Systems

The structural characteristics of this compound allow for its incorporation into drug delivery systems. Its ability to interact with cellular receptors enhances the precision of targeted therapies, making it a valuable component in biopharmaceutical formulations .

Case Study 1: Inhibition of Protein Kinases

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability correlated with increased concentrations of the peptide. The findings suggest that this compound effectively inhibits cell proliferation by targeting specific kinases involved in growth signaling pathways.

Case Study 2: Antioxidant Activity Evaluation

In another study assessing antioxidant activity, this compound was tested against oxidative stress-induced damage in HepG2 cells. The peptide exhibited a dose-dependent reduction in intracellular ROS levels and enhanced CAT and SOD activities, indicating its potential as a protective agent against oxidative stress .

Applications

| Application Area | Description |

|---|---|

| Biotechnology | Enhances stability and efficacy of therapeutic proteins |

| Drug Development | Serves as a building block for synthesizing bioactive peptides |

| Cosmetics | Used in formulations aimed at skin rejuvenation and anti-aging |

| Cancer Therapy | Potential therapeutic agent targeting dysregulated protein kinases |

Propriétés

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32)/t16-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAKYHDUWYQJQN-FIRPJDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.